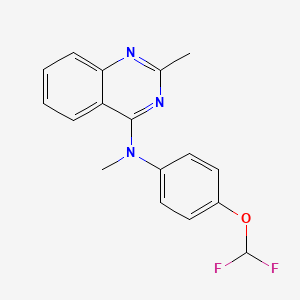
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates. This reaction is mediated by Selectfluor, a fluorinating agent, under specific reaction conditions. The reaction environment plays a crucial role in determining the outcome, with gem-difluoro-oxylated quinazolinones being formed in the absence of a base, and monofluoro-oxylated analogues being formed under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient reaction protocols to ensure high yield and purity. The use of transition metal-free routes and one-pot intermolecular annulation reactions are some of the methods employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for fluorination, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include difluoro-oxylated and monofluoro-oxylated quinazolinones, which have distinct chemical and biological properties .
Scientific Research Applications
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-Quinazolinone derivatives: These compounds share a similar quinazoline core structure and exhibit a range of biological activities.
N-Phenyl-4-quinazolinamine: This compound is structurally similar and has been studied for its potential therapeutic applications.
Uniqueness
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potency and selectivity in various biological assays, making it a valuable compound for scientific research and drug development .
Properties
CAS No. |
827031-16-3 |
|---|---|
Molecular Formula |
C17H15F2N3O |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H15F2N3O/c1-11-20-15-6-4-3-5-14(15)16(21-11)22(2)12-7-9-13(10-8-12)23-17(18)19/h3-10,17H,1-2H3 |
InChI Key |
GRXFCMYNVMQAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














